molecular formula C17H21ClN2O3 B394228 pentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

pentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394228
M. Wt: 336.8g/mol
InChI Key: NBKGIFDPUOYUGZ-UHFFFAOYSA-N
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Description

pentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pentyl ester group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then esterified with pentanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

pentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxy

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8g/mol

IUPAC Name

pentyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21ClN2O3/c1-3-4-5-10-23-16(21)14-11(2)19-17(22)20-15(14)12-6-8-13(18)9-7-12/h6-9,15H,3-5,10H2,1-2H3,(H2,19,20,22)

InChI Key

NBKGIFDPUOYUGZ-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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